molecular formula C17H13NO4S B398442 N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide CAS No. 87057-88-3

N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide

Cat. No.: B398442
CAS No.: 87057-88-3
M. Wt: 327.4g/mol
InChI Key: IEDBIMYGZRTXBO-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide is an organic compound that features a benzodioxole moiety fused to a naphthalene sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide typically involves the following steps:

    Formation of the benzodioxole moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form 1,3-benzodioxole.

    Sulfonation of naphthalene: Naphthalene is sulfonated using sulfuric acid to produce naphthalene-2-sulfonic acid.

    Coupling reaction: The benzodioxole moiety is then coupled with naphthalene-2-sulfonic acid using a suitable coupling agent such as thionyl chloride or phosphorus oxychloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale sulfonation and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of sulfonic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with active sites of enzymes, inhibiting their function and leading to cellular effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)naphthalene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-(1,3-benzodioxol-5-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.

Uniqueness

N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide is unique due to its specific combination of benzodioxole and naphthalene sulfonamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c19-23(20,15-7-5-12-3-1-2-4-13(12)9-15)18-14-6-8-16-17(10-14)22-11-21-16/h1-10,18H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDBIMYGZRTXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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